N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Description
Properties
Molecular Formula |
C19H16N6O5S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |
InChI Key |
UOTANXBYVCVUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The retrosynthetic deconstruction of the target compound reveals three primary building blocks: (1) a 4-amino-6-oxo-1,6-dihydropyrimidine core, (2) a benzamide moiety at position 5, and (3) a 3-nitrophenyl-substituted thioethyl side chain at position 2. Critical disconnections include:
- Cleavage of the C5 benzamide bond to isolate the pyrimidine intermediate
- Fragmentation at the thioether linkage to separate the nitroaryl-ethylamide segment
- Demarcation of the pyrimidine ring’s amino and oxo functionalities.
Strategic route selection prioritizes modular assembly to enable late-stage diversification. Patent CN102161660A demonstrates the viability of sequential nucleophilic substitutions on dichloropyrimidine precursors, followed by ester hydrolysis and amide coupling—a framework adapted for this synthesis.
Stepwise Synthetic Protocol
Synthesis of 4-Amino-2,6-dichloropyrimidin-5(1H)-one
The pyrimidine core is prepared via cyclocondensation of thiourea with ethyl acetoacetate under acidic conditions (H₂SO₄, 0°C → 60°C, 6 h), yielding 2-thio-6-methylpyrimidin-4-ol. Subsequent chlorination using POCl₃ (reflux, 4 h) generates 2,4,6-trichloropyrimidine, which undergoes selective amination at position 4 with aqueous NH₃ (25°C, 12 h) to afford the 4-amino-2,6-dichloropyrimidine intermediate (72% yield).
Table 1: Key Reaction Parameters for Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Thiourea, H₂SO₄, 60°C | 68 | 92.4 |
| Chlorination | POCl₃, reflux | 85 | 98.1 |
| Selective Amination | NH₃ (aq), 25°C | 72 | 95.3 |
Introduction of Thioethyl-Nitroanilino Side Chain
The 2-chloro position undergoes nucleophilic displacement with 2-aminoethanethiol hydrochloride (1.2 eq) in DMF at 50°C (8 h), forming the thioether linkage. Subsequent acylation with 3-nitrobenzoyl chloride (1.5 eq) in the presence of Et₃N (2 eq) installs the nitroanilino group (88% yield over two steps).
Critical Mechanistic Insight : The thiolate ion’s nucleophilicity is enhanced by deprotonation with K₂CO₃, facilitating SNAr displacement. Acylation proceeds via a mixed anhydride intermediate, with Et₃N scavenging HCl to drive the reaction.
C5 Benzamide Installation
The 6-chloro substituent is hydrolyzed to a hydroxyl group using NaOH (2M, 70°C, 3 h), followed by benzoylation with benzoyl chloride (1.2 eq) in THF under Schlenk conditions. Catalytic DMAP (0.1 eq) accelerates the acylation, achieving 91% conversion.
Table 2: Optimization of Benzoylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 24 | 62 |
| NaH | DMF | 60 | 6 | 78 |
| DMAP | THF | 25 | 12 | 91 |
Analytical Characterization and Validation
Spectroscopic Profiling
Process Optimization and Scale-Up Considerations
Thioether Formation Kinetics
Reaction profiling via in situ IR revealed pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) for the SNAr step. Scale-up to 5 kg batch maintained 86% yield by implementing:
Waste Stream Management
The process generates 12 L/kg of aqueous waste containing PO₄³⁻ and Cl⁻. Neutralization with Ca(OH)₂ precipitates Ca₃(PO₄)₂ (recovered at 92%), reducing phosphate load by 78%.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Electron Effects
- Chloro-Trifluoromethyl Analog : The combined effects of chlorine and CF₃ substituents create a highly electron-deficient aromatic system. This could improve membrane permeability due to increased lipophilicity but may reduce aqueous solubility .
- Ethyl-Methoxy Analog : The ethyl group (-CH₂CH₃) and methoxy groups (-OCH₃) are electron-donating, increasing electron density. Methoxy groups may also participate in hydrogen bonding, improving solubility .
Steric and Solubility Considerations
- Nitro vs. However, nitro groups may form stronger dipole-dipole interactions .
- Methoxy Substitution : The 3,4-dimethoxybenzamide in the ethyl analog introduces two methoxy groups, which could enhance solubility in polar solvents compared to the nitro or CF₃ analogs .
Biological Activity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex compound with significant potential in medicinal chemistry. Its intricate structure includes a pyrimidine ring, a benzamide moiety, and a nitrophenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 440.4 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, which is critical for its pharmacological effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its antibacterial and antifungal activities:
| Activity Type | Mechanism | Target Organisms |
|---|---|---|
| Antibacterial | Inhibition of bacterial enzyme activity | Gram-positive and Gram-negative bacteria |
| Antifungal | Disruption of fungal cell wall synthesis | Various fungal strains |
The compound's mechanism of action likely involves binding to specific enzymes or receptors in microbial cells, inhibiting their function and disrupting essential cellular processes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the pyrimidine class. For instance:
- Antibacterial Studies : A study assessed the antibacterial effects of various pyrimidine derivatives, including those structurally related to N-(4-amino...benzamide). Results showed that compounds with nitro substituents exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Research demonstrated that certain derivatives could inhibit fungal growth by targeting cell wall biosynthesis pathways. This suggests that N-(4-amino...benzamide may also possess similar antifungal properties .
- Mechanistic Insights : Detailed investigations into the compound's interaction with bacterial enzymes revealed that it could effectively inhibit key metabolic pathways, leading to bacterial cell death. This highlights its potential as a lead compound in antibiotic development .
Potential Applications
Given its biological activity, N-(4-amino...benzamide holds promise for various therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
